3-Hydroxy-2,5-dimethyl-L-tyrosine

Catalog No.
S15982109
CAS No.
582320-58-9
M.F
C11H15NO4
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,5-dimethyl-L-tyrosine

CAS Number

582320-58-9

Product Name

3-Hydroxy-2,5-dimethyl-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxy-2,5-dimethylphenyl)propanoic acid

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C11H15NO4/c1-5-3-7(4-8(12)11(15)16)6(2)10(14)9(5)13/h3,8,13-14H,4,12H2,1-2H3,(H,15,16)/t8-/m0/s1

InChI Key

GGIZZIUIJCQWRV-QMMMGPOBSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)O)C)CC(C(=O)O)N

Isomeric SMILES

CC1=CC(=C(C(=C1O)O)C)C[C@@H](C(=O)O)N

3-Hydroxy-2,5-dimethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of hydroxyl and methyl substituents at the 3 and 5 positions of the aromatic ring, respectively. Its chemical formula is C11H15NO4C_{11}H_{15}NO_4, and it is classified as a non-proteinogenic L-alpha-amino acid. This compound is recognized for its potential metabolic functions, particularly within bacterial species, and may play a role in various biological systems.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to modify the oxidation state of the aromatic ring or remove the hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents, such as halogens or alkylating agents like methyl iodide.

3-Hydroxy-2,5-dimethyl-L-tyrosine exhibits several biological activities, which may include:

  • Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, influencing their activity and modulating various biochemical pathways.
  • Metabolic Functions: It is recognized for its potential roles in metabolic processes within certain bacterial species, suggesting a function in microbial metabolism.

The synthesis of 3-hydroxy-2,5-dimethyl-L-tyrosine can be achieved through various methods:

  • Hydroxylation and Methylation: A common synthetic route involves the introduction of hydroxyl and methyl groups to L-tyrosine using catalysts and reagents. For instance, hydroxylation can be performed using hydrogen peroxide, while methylation can be achieved with methyl iodide in the presence of a base .
  • Industrial Production: Large-scale synthesis may utilize optimized reaction conditions in continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.

3-Hydroxy-2,5-dimethyl-L-tyrosine has various applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may have potential therapeutic applications in drug development.
  • Biotechnology: Its role in microbial metabolism could be harnessed for biotechnological applications, including fermentation processes.
  • Flavor Chemistry: The compound may also find uses in flavor chemistry due to its structural characteristics influencing taste profiles .

Studies on the interactions of 3-hydroxy-2,5-dimethyl-L-tyrosine with other biological molecules have indicated that it may affect metabolic pathways by modulating enzyme activity. Further research is needed to elucidate specific interactions with proteins and receptors that could lead to therapeutic applications.

Compound NameStructural FeaturesUnique Aspects
L-TyrosineBasic structure with a phenolic side chainPrecursor for neurotransmitters; essential in some conditions
4-HydroxyphenylalanineHydroxyl group on the phenyl ringDirectly involved in protein synthesis
3-Hydroxy-L-TyrosineHydroxyl group at position 3Different methylation pattern compared to 3-hydroxy-2,5-dimethyl-L-tyrosine
O-Methyl-L-TyrosineMethyl group at the para positionLacks additional hydroxyl substitution

The unique combination of hydroxyl and methyl groups in 3-hydroxy-2,5-dimethyl-L-tyrosine distinguishes it from these compounds. This structural uniqueness potentially affects its biological activity and applications in metabolic pathways.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

225.10010796 g/mol

Monoisotopic Mass

225.10010796 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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